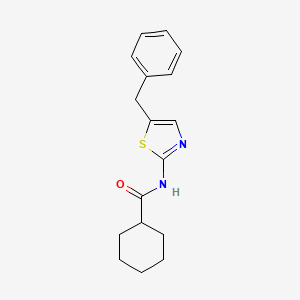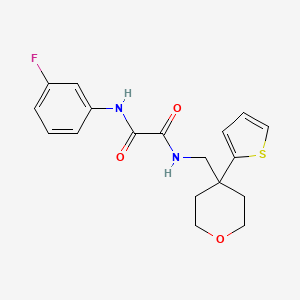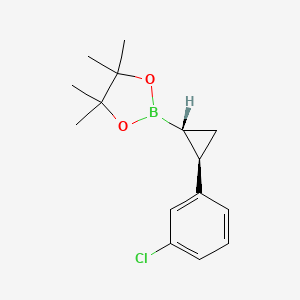
trans-2-(3-Chlorphenyl)cyclopropanboronsäure-Pinacolester
Übersicht
Beschreibung
Trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester, also known as trans-3-Chlorocyclopropylboronic Acid Pinacol Ester, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a boronic acid derivative that has been used in various research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
- Verbesserung der Löslichkeit und Bioverfügbarkeit: Cyclodextrine, einschließlich Boronsäure-Pinacolestern, werden verwendet, um die Löslichkeit und Bioverfügbarkeit von Arzneimittelmolekülen zu verbessern . Die hydrophobe Kavität von Cyclodextrinen kann hydrophobe Arzneimittelverbindungen einschließen, wodurch sie für therapeutische Zwecke besser zugänglich werden.
- Neutronen-Einfangtherapie: Boronsäuren und ihre Ester dienen als potenzielle Träger für die Neutronen-Einfangtherapie, eine Technik, die in der Krebsbehandlung eingesetzt wird. Ihre Stabilität in Wasser ist jedoch begrenzt, und es kann zu Hydrolyse kommen. Forscher müssen dies bei der Entwicklung von Arzneimittel-Abgabesystemen berücksichtigen .
- Schadstoffentfernung: Cyclodextrine wurden auf ihre Fähigkeit untersucht, Mykotoxine (giftige Stoffwechselprodukte, die von Pilzen produziert werden) aus wässrigen Lösungen zu extrahieren. Zum Beispiel extrahieren unlösliche β-Cyclodextrin-Kugelpolymere Mykotoxine effektiv aus Getränken und Lebensmitteln, was ihr Potenzial als Mykotoxinbinder für analytische und Dekontaminationszwecke zeigt .
- Substrataktivierung: Boronsäure-Pinacolester können als Substrate an chemischen Reaktionen teilnehmen. Ihre einzigartige Struktur ermöglicht interessante Reaktivitätsmuster, was sie in katalytischen Prozessen wertvoll macht .
- Funktionale Materialien: Cyclodextrine und ihre Derivate finden Anwendungen in der Materialwissenschaft. Sie können in Polymere, Beschichtungen und Filme eingearbeitet werden, um bestimmte Eigenschaften wie kontrollierte Freisetzung oder verbesserte Stabilität zu verleihen .
- Molekularerkennung: Cyclodextrine werden in Biosensoren und Nanogeräten verwendet, da sie Gastmoleküle selektiv binden können. Ihre Einschlusskomplexe spielen eine entscheidende Rolle bei der molekularen Erkennung und in sensorischen Anwendungen .
- Bausteine: Boronsäure-Pinacolester dienen als vielseitige Bausteine in der organischen Synthese. Chemiker verwenden sie, um komplexe Moleküle zu erstellen, insbesondere solche, die Cyclopropanringe enthalten .
Arzneimittel-Abgabesysteme
Umweltbehebung
Chemische Katalyse
Materialwissenschaften
Biotechnologie und Nanotechnologie
Organische Synthese
Zukünftige Richtungen
The future directions of “trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester” could involve its use in new drug design and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . It could also be used in the synthesis of other complex organic compounds .
Wirkmechanismus
Target of Action
Trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester is primarily used as a reactant in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction enables the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The transformations of the boronic ester moiety into other functional groups provide access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
The suzuki–miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions , which may influence the bioavailability of the resulting compounds.
Result of Action
The result of the action of Trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester in the Suzuki–Miyaura coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of a wide range of chemically diverse molecules .
Action Environment
The Suzuki–Miyaura coupling reaction is generally environmentally benign . The synthetic utility of organoboron compounds, such as trans-2-(3-chlorophenyl)cyclopropaneboronic acid pinacol ester, can be tempered by their sensitivity to air and moisture . Therefore, the reaction environment can significantly influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
2-[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-6-5-7-11(17)8-10/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZDAJIXTUNNRK-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1953178-19-2 | |
| Record name | rac-2-[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



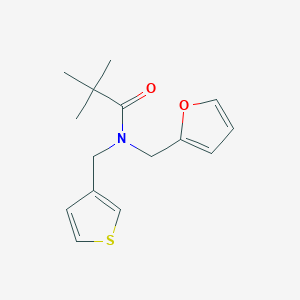

![5-[[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520438.png)
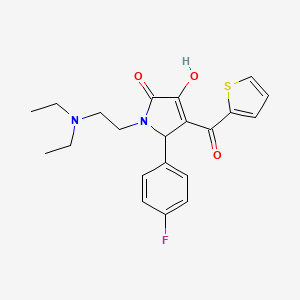

![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)
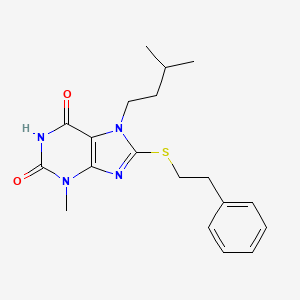
![Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2520448.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)
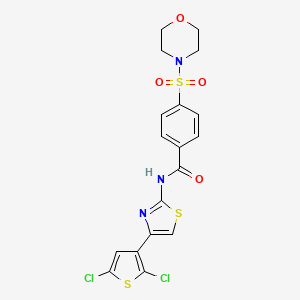
![6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2520451.png)
